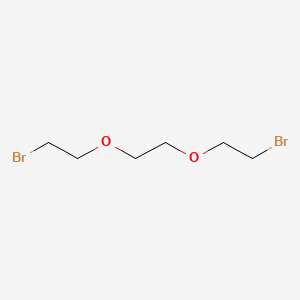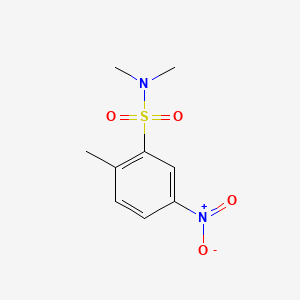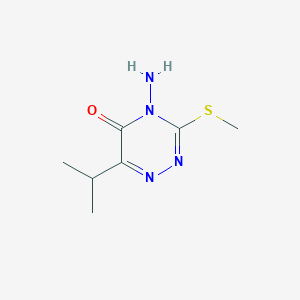
1,2-Bis(2-Bromethoxy)ethan
Übersicht
Beschreibung
Bromo-PEG2-bromide: is an organic compound with the molecular formula C6H12Br2O2. It is also known as 1,2-bis(2-bromoethoxy)ethane. This compound is characterized by the presence of two bromine atoms and two ethoxy groups attached to an ethane backbone. It is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce bromine atoms into various molecular structures .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromo-PEG2-bromide is widely used as a building block in organic synthesis. It is used to introduce bromine atoms into various molecular structures, facilitating the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through bromination reactions. This modification can help in studying the structure and function of these biomolecules .
Industry: In the industrial sector, Bromo-PEG2-bromide is used in the production of polymers and other materials. It serves as a cross-linking agent, enhancing the mechanical properties of the final products .
Safety and Hazards
“Ethane, 1,2-bis(2-bromoethoxy)-” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
Ethane, 1,2-bis(2-bromoethoxy)-, also known as Bromo-PEG2-bromide, is a PEG linker containing two bromide groups The bromide (br) groups are very good leaving groups for nucleophilic substitution reactions , suggesting that it may interact with a variety of biological molecules.
Mode of Action
The presence of bromide groups suggests that it may act through nucleophilic substitution reactions . In such reactions, a nucleophile, a species rich in electrons, would attack the bromide groups, leading to the formation of new bonds.
Biochemical Pathways
Given its potential for nucleophilic substitution reactions , it could potentially interfere with a wide range of biochemical processes.
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could influence its bioavailability and distribution within the body.
Result of Action
Its potential for nucleophilic substitution reactions suggests that it could modify a variety of biological molecules, potentially leading to changes in their function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Appel Reaction: One common method for synthesizing Bromo-PEG2-bromide involves the reaction of 2,2’-[1,2-ethanediylbis(oxy)]bisethanol with carbon tetrabromide in the presence of triphenylphosphine in dichloromethane.
Reaction with Bromine: Another method involves the reaction of triethylene glycol with bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of Bromo-PEG2-bromide typically involves large-scale synthesis using the Appel reaction due to its high yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: Bromo-PEG2-bromide undergoes nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted ethane derivatives where the bromine atoms are replaced by the nucleophiles.
Reduction: The major products are ethane-1,2-diol derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
1,8-Dibromo-3,6-dioxaoctane: This compound has a longer ethylene glycol chain and is used in similar applications as a cross-linking agent.
Uniqueness: Bromo-PEG2-bromide is unique due to its specific reactivity and ability to introduce bromine atoms into various molecular structures. Its relatively simple structure and high reactivity make it a versatile reagent in organic synthesis .
Eigenschaften
IUPAC Name |
1,2-bis(2-bromoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNEWCMPHICQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76779-16-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76779-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20341442 | |
| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-10-4 | |
| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-bromoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)






![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)



![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
